molecular formula C13H17NO2 B7483823 4-(2,3-Dimethylbenzoyl)morpholine

4-(2,3-Dimethylbenzoyl)morpholine

Cat. No.: B7483823
M. Wt: 219.28 g/mol
InChI Key: BWLDHIOJITYVCB-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylbenzoyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine that features both amine and ether functional groups. The compound this compound is characterized by the presence of a dimethylbenzoyl group attached to the morpholine ring, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylbenzoyl)morpholine typically involves the acylation of morpholine with 2,3-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylbenzoyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-(2,3-Dimethylbenzyl)morpholine.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(2,3-Dimethylbenzoyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylbenzoyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect the function of various biomolecules. For example, it may inhibit certain enzymes by binding to their active sites or interfere with receptor-ligand interactions, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylbenzoyl)morpholine
  • 4-(2,4-Dimethylbenzoyl)morpholine
  • 4-(2,6-Dimethylbenzoyl)morpholine

Uniqueness

4-(2,3-Dimethylbenzoyl)morpholine is unique due to the specific positioning of the dimethyl groups on the benzoyl ring, which influences its chemical reactivity and biological activity. Compared to other dimethylbenzoyl morpholine derivatives, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

(2,3-dimethylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-3-5-12(11(10)2)13(15)14-6-8-16-9-7-14/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLDHIOJITYVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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